
2-(3-chlorophenyl)quinoline-4-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)quinoline-4-carbonyl chloride (CPQC) is a chemical compound that is widely used in scientific research. It is a versatile reagent and has been used in a variety of laboratory experiments, including synthesis, biochemistry, and physiology. CPQC is an important tool for scientists and researchers as it can be used to create novel compounds, study the mechanism of action of various compounds, and investigate the biochemical and physiological effects of certain compounds.
Wissenschaftliche Forschungsanwendungen
Optical and Structural Properties
Quinoline derivatives like 2-(3-chlorophenyl)quinoline-4-carbonyl chloride have been studied for their structural and optical properties, particularly in thin-film form. These compounds are polycrystalline in powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The formation of thin films does not alter the chemical bonds, as evidenced by FTIR spectral measurements. Studies have focused on the optical properties determined by spectrophotometer measurements, analyzing parameters like the molar extinction coefficient, oscillator strength, and electric dipole strength. The types of electron transitions and the optical energy gaps for these compounds are crucial for understanding their interaction with light and potential applications in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
Studies have also delved into the photovoltaic properties of quinoline derivatives, investigating their application in organic–inorganic photodiode fabrication. The absorbance and energy band diagrams of these compounds have been studied, along with the electrical properties of heterojunction diodes made from them. These diodes demonstrate rectification behavior and photovoltaic properties, both in dark and under illumination, making them potential candidates for use in photodiodes. The presence of chlorophenyl as a substitution group has been found to improve diode parameters, indicating the significance of molecular modification in enhancing device performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Molecular Analysis
The crystal structure and molecular geometry of quinoline derivatives have been extensively studied. This involves spectral characterization using techniques like FT-IR, NMR, and UV-Vis spectroscopy, and confirmation through X-ray diffraction. These studies provide in-depth structural analysis, revealing aspects like hydrogen bond interactions and molecular geometry optimizations, which are crucial for understanding the compound's reactivity and interaction with other molecules (Polo-Cuadrado et al., 2021).
Dielectric Properties
The AC electrical conductivity and dielectric properties of quinoline derivatives have been analyzed, revealing their behavior across different frequencies and temperatures. Parameters such as barrier height, density of charges, and hopping distance have been determined, shedding light on the influence of substitution groups on these electrical properties. Such studies are vital for applications in electronics, where understanding the dielectric behavior and electrical conduction mechanisms can lead to the development of advanced materials with specific properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-11-5-3-4-10(8-11)15-9-13(16(18)20)12-6-1-2-7-14(12)19-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOLXQYLMQKHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2614207.png)
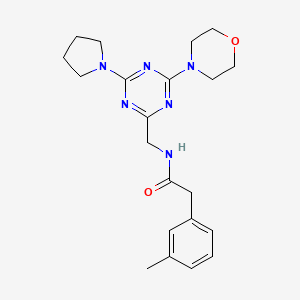

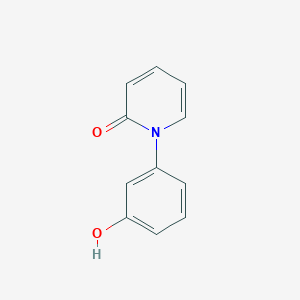
![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2614212.png)
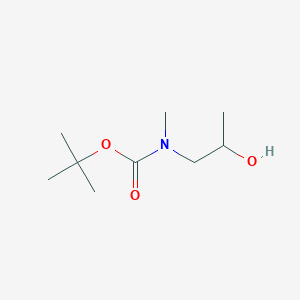

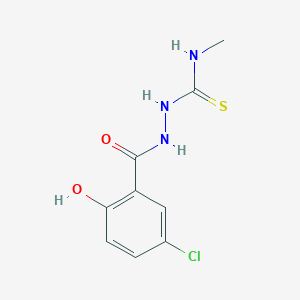
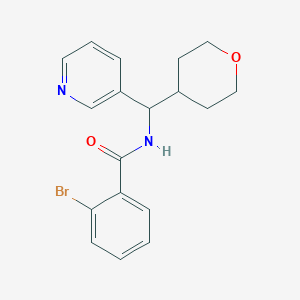
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2614220.png)
![6-Bromo-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylquinoline](/img/structure/B2614221.png)
![3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2614222.png)
![2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)-](/img/structure/B2614228.png)
![13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2614230.png)